Tubulin Polymerization Inhibition: Structural Determinants of Colchicine-Site Binding in the 5-Phenyloxazole-2-Carboxamide Series
The 5-phenyloxazole-2-carboxamide core is a validated pharmacophore for colchicine-site tubulin inhibitors. The lead compound in this series (Compound 9, N,5-diphenyloxazole-2-carboxamide) inhibited tubulin polymerization with an IC₅₀ of 1.2 µM in a cell-free turbidimetric assay and exhibited cellular IC₅₀ values of 0.78, 1.08, and 1.27 µM against HeLa, A549, and HepG2 cell lines, respectively [1]. Molecular docking confirmed binding at the colchicine site, with the N-phenyl group occupying a hydrophobic pocket [1]. CAS 955768-25-9 replaces the N-phenyl group with a benzodioxol-5-ylmethyl moiety, introducing an additional hydrogen-bond acceptor (the methylenedioxy oxygen) and increasing conformational flexibility at the amide linkage. By class-level inference, these structural features are predicted to alter the binding pose relative to the rigid N-phenyl analog, potentially shifting selectivity across tubulin isotypes or modulating residence time. No direct head-to-head data for CAS 955768-25-9 versus Compound 9 are currently available in the public domain.
| Evidence Dimension | Tubulin polymerization inhibition IC₅₀ and cellular antiproliferative IC₅₀ |
|---|---|
| Target Compound Data | CAS 955768-25-9: No publicly reported tubulin polymerization IC₅₀ or cellular IC₅₀ data identified. |
| Comparator Or Baseline | Compound 9 (N,5-diphenyloxazole-2-carboxamide): Tubulin polymerization IC₅₀ = 1.2 µM; HeLa IC₅₀ = 0.78 µM; A549 IC₅₀ = 1.08 µM; HepG2 IC₅₀ = 1.27 µM. |
| Quantified Difference | Not quantifiable without direct comparative data for CAS 955768-25-9. |
| Conditions | Cell-free tubulin turbidimetric assay; MTT assay in HeLa, A549, HepG2 cancer cell lines. |
Why This Matters
The benzodioxole substitution differentiates CAS 955768-25-9 from the published N-phenyl lead, and procurement of the exact compound enables SAR studies exploring how conformational flexibility and hydrogen-bonding capacity at the amide terminus modulate colchicine-site engagement.
- [1] Zhang R, et al. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorg Med Chem Lett. 2021. View Source
